molecular formula C10H16N5O4P B8426666 9-(4-(Phosphonomethoxy)butyl)adenine

9-(4-(Phosphonomethoxy)butyl)adenine

Cat. No.: B8426666
M. Wt: 301.24 g/mol
InChI Key: FGSXDBQWHXPDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-(Phosphonomethoxy)butyl)adenine is a nucleoside analogue research compound of significant interest in antiviral discovery and biochemistry. Its primary research value lies in its mechanism of action, where it functions as a chain terminator, inhibiting the replication of viral DNA. This makes it a crucial tool for studying the life cycle of reverse-transcribing viruses, such as hepatitis B virus (HBV) and other viral models. Researchers utilize this compound in in vitro assays to explore viral kinetics, resistance mechanisms, and to evaluate the efficacy of potential antiviral agents. This product is offered as a high-purity solid, characterized to ensure batch-to-batch consistency and reliability for sensitive research applications. It is strictly for use in laboratory research. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H16N5O4P

Molecular Weight

301.24 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)butoxymethylphosphonic acid

InChI

InChI=1S/C10H16N5O4P/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-2-4-19-7-20(16,17)18/h5-6H,1-4,7H2,(H2,11,12,13)(H2,16,17,18)

InChI Key

FGSXDBQWHXPDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCOCP(=O)(O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Antiviral Targets

The antiviral activity of ANPs is highly dependent on their alkyl chain length, substituents, and stereochemistry. Below is a comparative analysis of key analogs:

Compound Structure Primary Antiviral Targets Key Features
PMEA (9-[2-(phosphonomethoxy)ethyl]adenine) Ethyl linker (CH₂CH₂) between adenine and phosphonomethoxy group HBV, HIV, HSV-1 - Prodrugs (e.g., adefovir dipivoxil) enhance bioavailability .
- Inhibits DNA polymerases α, δ, ε with moderate selectivity .
PMPA (9-[2-(phosphonomethoxy)propyl]adenine) Propyl linker (CH₂CH₂CH₂) HIV, SIV - Tenofovir prodrugs (e.g., TDF) are clinically approved.
- Higher resistance barrier compared to PMEA .
HPMPA ((S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine) Propyl linker with 3-hydroxyl group HCMV, HHV-6, Schistosomiasis - Hydroxyl group enhances tissue penetration.
- Selective inhibitor of DNA polymerase ε .
PMEDAP (9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine) PMEA analog with 2,6-diaminopurine base HBV, HIV - Diaminopurine enhances binding affinity.
- Potent inhibition of polymerase δ .

Pharmacokinetic and Bioavailability Profiles

  • PMEA : Low oral bioavailability due to its polar phosphonate group. Bis(pivaloyloxymethyl) prodrugs (e.g., adefovir dipivoxil) increase lipophilicity, enabling cellular uptake .
  • PMPA: Prodrugs like tenofovir disoproxil fumarate (TDF) achieve >90% intracellular conversion to the active diphosphate form, with prolonged half-life in plasma .
  • HPMPA : The 3-hydroxyl group facilitates passive diffusion into cells, reducing dependence on prodrug formulations .

Mechanisms of Action and Resistance

  • PMEA : Incorporated into viral DNA, causing chain termination. Resistance arises via mutations in HBV DNA polymerase (rtN236T) .
  • PMPA : Binds competitively to HIV reverse transcriptase. Resistance requires multiple mutations (e.g., K65R in HIV) .
  • HPMPA : Inhibits herpesvirus polymerases through selective binding to the active site. Resistance is rare due to high genetic barrier .

Metal-Ion Binding and Stability

PMEA and its analogs exhibit metal-ion-binding properties, forming stable complexes with Mg²⁺ and Cu²⁺. These interactions modulate their pharmacokinetic stability and enzymatic inhibition. For example, 9-[2-(2-phosphonoethoxy)ethyl]adenine (PEEA), a PMEA analog, forms isomeric equilibria in solution, affecting its bioavailability .

Research Findings and Clinical Relevance

Anti-HBV Activity

  • PMEA bis(L-amino acid) ester prodrugs show enhanced anti-HBV activity (EC₅₀ = 0.1–1 μM) due to increased hydrophobicity and cell membrane permeability .
  • PMPA-based therapies (e.g., tenofovir) are first-line treatments for chronic HBV, achieving viral suppression in >95% of patients .

Anti-HIV and Antiretroviral Use

  • PMPA (tenofovir) is a cornerstone of HIV pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART), with a 90% reduction in transmission risk .

Broad-Spectrum Antiviral Potential

  • HPMPA demonstrates activity against schistosomiasis in murine models, reducing worm burden by 80–90% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.